molecular formula C14H21N3O2S B2910166 ({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)dimethylamine CAS No. 1396807-01-4

({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)dimethylamine

Cat. No.: B2910166
CAS No.: 1396807-01-4
M. Wt: 295.4
InChI Key: CRGWWGHSWKTDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This is a generic description. Specific properties and applications for this compound could not be verified and must be confirmed. ({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)dimethylamine is a chemical reagent intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The sulfamoyl and dimethylamine groups in its structure are found in compounds that exhibit biological activity, such as enzyme inhibition . The but-2-yn-1-yl (propargyl) linker is a feature used in medicinal chemistry to modulate the properties of drug-like molecules . Researchers are advised to consult the available safety data sheets and handle this product with appropriate laboratory precautions.

Properties

IUPAC Name

[4-(dimethylsulfamoylamino)but-2-ynyl-methylamino]methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-16(2)20(18,19)15-11-7-8-12-17(3)13-14-9-5-4-6-10-14/h4-6,9-10,15H,11-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGWWGHSWKTDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC#CCN(C)CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)dimethylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the but-2-ynyl group: This can be achieved through the alkylation of an alkyne with an appropriate halide under basic conditions.

    Introduction of the dimethylsulfamoylamino group: This step involves the reaction of a suitable amine with dimethylsulfamoyl chloride in the presence of a base.

    Attachment of the methylamino group: This can be done through reductive amination, where a carbonyl compound is reacted with methylamine in the presence of a reducing agent.

    Coupling with the benzene ring: The final step involves the coupling of the synthesized intermediates with a benzene derivative under catalytic conditions.

Industrial Production Methods

Industrial production of ({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)dimethylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often used.

    Substitution: Reagents such as halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or hydrocarbons.

Scientific Research Applications

({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)dimethylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)dimethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The sulfamoyl group in the target compound is a critical pharmacophore shared with antifungal agents like LMM5 and LMM11 (1,3,4-oxadiazoles). Key structural differences include:

  • Substituent on the sulfamoyl group : The target compound has a dimethylamine group, whereas LMM5 and LMM11 feature cyclohexyl(ethyl) or benzyl(methyl) substituents.

Antifungal Activity :

  • LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) demonstrates potent activity against Candida albicans (MIC₅₀: 8 µg/mL), attributed to thioredoxin reductase (Trr1) inhibition .
  • LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) shows reduced potency (MIC₅₀: 32 µg/mL), suggesting substituent bulkiness (e.g., cyclohexyl) may hinder target binding .
  • The target compound’s alkyne backbone may improve membrane permeability compared to oxadiazoles, but this remains untested.

Mechanistic Insights: Both LMM5 and LMM11 inhibit Trr1 via sulfamoyl-mediated interactions with the enzyme’s active site.

Physicochemical Properties
Property Target Compound LMM5 LMM11
Molecular Weight ~350–370 g/mol (estimated) 614.69 g/mol 573.70 g/mol
LogP (Predicted) 2.8–3.2 4.1 3.9
Hydrogen Bond Acceptors 5 9 8
Key Substituents But-2-yn-1-yl, dimethylamine 1,3,4-Oxadiazole, 4-methoxyphenyl 1,3,4-Oxadiazole, furan-2-yl

Table 1: Comparative physicochemical properties of the target compound and analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.